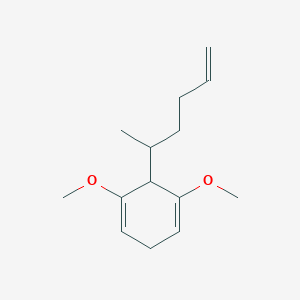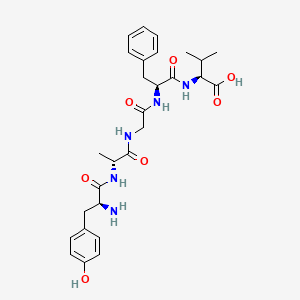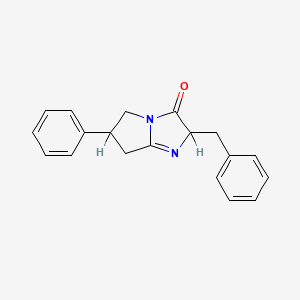![molecular formula C14H16N2O2 B14432603 Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate CAS No. 75985-13-6](/img/structure/B14432603.png)
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate is an organic compound with a complex structure that includes an ethyl ester, a cyano group, and an aziridine ring
Preparation Methods
The synthesis of Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-methylbenzoic acid with ethyl alcohol to form ethyl 2-methylbenzoate. This intermediate is then reacted with aziridine and cyanogen bromide under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and aziridine ring are particularly reactive, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-methylbenzoate: Lacks the cyano and aziridine groups, making it less reactive.
3-Cyano-2-methylbenzoic acid: Contains a cyano group but lacks the ester and aziridine functionalities.
Aziridine derivatives: Share the aziridine ring but differ in other substituents, affecting their reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75985-13-6 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-6-4-5-11(10(13)2)8-16-9-12(16)7-15/h4-6,12H,3,8-9H2,1-2H3 |
InChI Key |
NQSNFGHURVSURB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C)CN2CC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
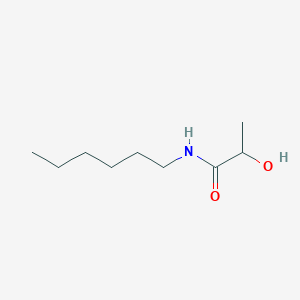
![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
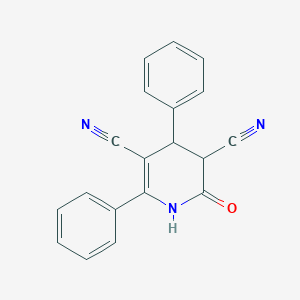
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
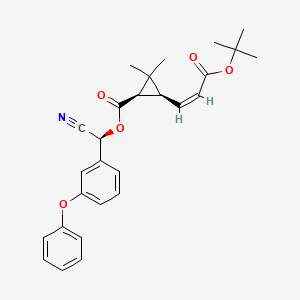
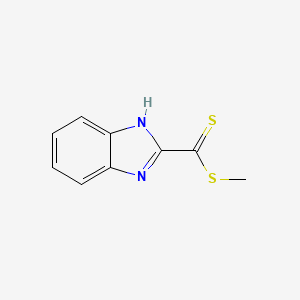
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
